molecular formula C7H10ClN B114717 6-Chlorohept-6-enenitrile CAS No. 148252-47-5

6-Chlorohept-6-enenitrile

Cat. No. B114717
M. Wt: 143.61 g/mol
InChI Key: OVPUOQKJMREELS-UHFFFAOYSA-N
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Description

6-Chlorohept-6-enenitrile is a chemical compound with the molecular formula C7H10ClN .


Molecular Structure Analysis

The molecular structure of 6-Chlorohept-6-enenitrile consists of 7 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 143.614 Da .

Scientific Research Applications

Precursor in Chemical Synthesis

  • Formation of Diverse Compounds: 5-Hydroxypent-2-enenitriles, which are structurally related to 6-Chlorohept-6-enenitrile, have been used as precursors for synthesizing a variety of compounds with synthetic and biological interests, such as dihydropyranones, dienenitriles, and functionalized naphthalenes (Zhang et al., 2013).

Catalytic Reactions

  • Catalytic Addition: Studies have demonstrated the catalytic addition of pyrazoles to but-3-enenitrile, which is similar to 6-Chlorohept-6-enenitrile, under certain conditions, indicating potential catalytic applications (Hayotsyan et al., 2015).

Biological and Medicinal Applications

  • DNA Interaction and Imaging: Ruthenium(II) polypyridyl complexes, which can be synthesized from enenitriles, have been explored for their ability to interact with DNA and for applications in cellular imaging and therapeutics (Gill & Thomas, 2012).

Material Science

  • Electro-Optical and Charge-Transport Properties: The structural, electro-optical, and charge-transport properties of certain enenitriles have been investigated, suggesting their potential use in material science for developing efficient materials for electronic applications (Irfan et al., 2015).

Enantioselective Synthesis

  • Synthesis of Optically Active Compounds: The reaction of 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes has been used to produce optically active 4-hydroxyalk-2-enenitriles, indicating the utility of enenitriles in enantioselective synthesis (Nolcami et al., 1986).

Safety And Hazards

The safety data sheet (SDS) for 6-Chlorohept-6-enenitrile provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

properties

IUPAC Name

6-chlorohept-6-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN/c1-7(8)5-3-2-4-6-9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPUOQKJMREELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439516
Record name 6-chlorohept-6-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorohept-6-enenitrile

CAS RN

148252-47-5
Record name 6-Chloro-6-heptenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148252-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chlorohept-6-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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